molecular formula C19H18N2O3 B2405199 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034518-21-1

4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2405199
CAS No.: 2034518-21-1
M. Wt: 322.364
InChI Key: CYCAGIUYZLKLMT-UHFFFAOYSA-N
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Description

4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxy group and a pyridinylmethyl group that is further substituted with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-(furan-2-yl)pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction between a furan-2-boronic acid and a 5-bromopyridine . The resulting 5-(furan-2-yl)pyridine is then subjected to a Friedel-Crafts acylation reaction with 4-ethoxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would vary based on the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to the presence of both a furan ring and a pyridine ring in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its versatility and usefulness in synthetic chemistry.

Properties

IUPAC Name

4-ethoxy-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-23-17-7-5-15(6-8-17)19(22)21-12-14-10-16(13-20-11-14)18-4-3-9-24-18/h3-11,13H,2,12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCAGIUYZLKLMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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